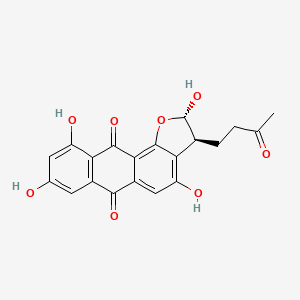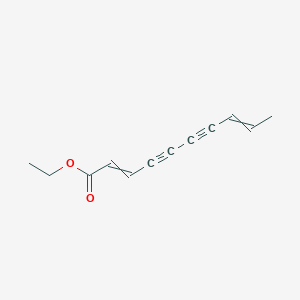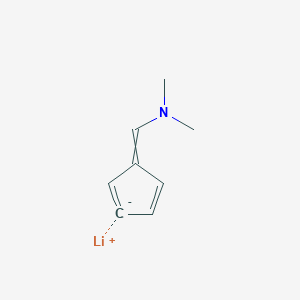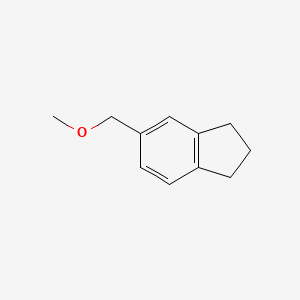![molecular formula C15H15ClN4O B14312313 6-Chloro-3-[3-(1H-imidazol-1-yl)-2-methylpropyl]quinazolin-4(3H)-one CAS No. 110552-41-5](/img/structure/B14312313.png)
6-Chloro-3-[3-(1H-imidazol-1-yl)-2-methylpropyl]quinazolin-4(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-(1H-Imidazol-1-yl)-2-methylpropyl)-6-chloroquinazolin-4(3H)-one is a synthetic compound that belongs to the class of quinazolinone derivatives. Quinazolinones are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The incorporation of an imidazole ring into the quinazolinone structure enhances its pharmacological potential, making it a compound of interest in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(1H-Imidazol-1-yl)-2-methylpropyl)-6-chloroquinazolin-4(3H)-one typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through a cyclization reaction involving a dicarbonyl compound and an amine.
Attachment of the Imidazole to the Quinazolinone Core: This step involves the nucleophilic substitution reaction where the imidazole derivative reacts with a suitable quinazolinone precursor.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic route for large-scale synthesis. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing green chemistry principles to minimize waste and environmental impact.
化学反应分析
Types of Reactions
3-(3-(1H-Imidazol-1-yl)-2-methylpropyl)-6-chloroquinazolin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The quinazolinone core can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, and ethanol.
Substitution: Amines, thiols, and solvents like dimethylformamide (DMF).
Major Products
Oxidation: Formation of imidazole N-oxides.
Reduction: Formation of dihydroquinazolinone derivatives.
Substitution: Formation of various substituted quinazolinone derivatives.
科学研究应用
3-(3-(1H-Imidazol-1-yl)-2-methylpropyl)-6-chloroquinazolin-4(3H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly targeting kinases and other proteins involved in cell signaling.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 3-(3-(1H-Imidazol-1-yl)-2-methylpropyl)-6-chloroquinazolin-4(3H)-one involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in the active sites of enzymes, inhibiting their activity. The quinazolinone core can interact with various proteins, disrupting their function and leading to therapeutic effects.
相似化合物的比较
Similar Compounds
- **3-(1H-Imidazol-1-yl)-2-methylpropyl)-6-chloroquinazolin-4(3H)-one
- **3-(3-(1H-Imidazol-1-yl)-2-methylpropyl)-6-bromoquinazolin-4(3H)-one
- **3-(3-(1H-Imidazol-1-yl)-2-methylpropyl)-6-fluoroquinazolin-4(3H)-one
Uniqueness
The presence of the chlorine atom at the 6th position of the quinazolinone ring in 3-(3-(1H-Imidazol-1-yl)-2-methylpropyl)-6-chloroquinazolin-4(3H)-one imparts unique chemical properties, such as increased reactivity towards nucleophiles and enhanced biological activity. This makes it a valuable compound for further research and development in various fields.
属性
CAS 编号 |
110552-41-5 |
|---|---|
分子式 |
C15H15ClN4O |
分子量 |
302.76 g/mol |
IUPAC 名称 |
6-chloro-3-(3-imidazol-1-yl-2-methylpropyl)quinazolin-4-one |
InChI |
InChI=1S/C15H15ClN4O/c1-11(7-19-5-4-17-9-19)8-20-10-18-14-3-2-12(16)6-13(14)15(20)21/h2-6,9-11H,7-8H2,1H3 |
InChI 键 |
KLPYIRUKYAFLHM-UHFFFAOYSA-N |
规范 SMILES |
CC(CN1C=CN=C1)CN2C=NC3=C(C2=O)C=C(C=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-{4-[(1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluoronon-1-en-1-yl)oxy]phenyl}acetamide](/img/structure/B14312247.png)




![1,1'-(1,4-Phenylene)bis[3-phenyl-3-(phenylsulfanyl)prop-2-en-1-one]](/img/structure/B14312269.png)

![2-Butenoic acid, 3-methyl-2-[(trimethylsilyl)oxy]-, methyl ester](/img/structure/B14312280.png)

![Methyl 2-[(4-fluorophenyl)methylidene]-3-oxobutanoate](/img/structure/B14312288.png)


![iron;methyl-[3-[methyl(diphenyl)phosphaniumyl]-3-oxo-2-sulfanylidenepropanoyl]-diphenylphosphanium](/img/structure/B14312305.png)
